molecular formula C6H4BrFO2 B106993 5-Bromo-3-fluorobenzene-1,2-diol CAS No. 876861-29-9

5-Bromo-3-fluorobenzene-1,2-diol

Cat. No.: B106993
CAS No.: 876861-29-9
M. Wt: 207 g/mol
InChI Key: NTMLYGHAJRXVMB-UHFFFAOYSA-N
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Description

5-Bromo-3-fluorobenzene-1,2-diol is an organic compound with the molecular formula C6H4BrFO2 It is a derivative of benzene, where the hydrogen atoms at positions 5 and 3 are substituted by bromine and fluorine, respectively, and the hydrogen atoms at positions 1 and 2 are replaced by hydroxyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-3-fluorobenzene-1,2-diol typically involves the bromination and fluorination of benzene derivatives followed by hydroxylation. One common method involves the diazotization of 3,5-dichloro-4-fluoroaniline to form a diazonium salt, which is then reacted with cuprous bromide in hydrobromic acid to introduce the bromine atom . The hydroxyl groups are introduced through subsequent reactions under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of tubular reactors for diazotization reactions can enhance the stability and efficiency of the process, making it suitable for large-scale production .

Chemical Reactions Analysis

Types of Reactions

5-Bromo-3-fluorobenzene-1,2-diol undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl groups can yield quinones, while nucleophilic substitution can produce various substituted benzene derivatives.

Scientific Research Applications

5-Bromo-3-fluorobenzene-1,2-diol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Bromo-3-fluorobenzene-1,2-diol involves its interaction with molecular targets through electrophilic aromatic substitution. The aromatic ring can interact with electrophiles, forming intermediates that undergo further reactions to yield substituted products . The hydroxyl groups can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and biological activity.

Comparison with Similar Compounds

Similar Compounds

  • 5-Bromo-3-chlorobenzene-1,2-diol
  • 5-Bromo-3-iodobenzene-1,2-diol
  • 5-Bromo-3-methylbenzene-1,2-diol

Uniqueness

5-Bromo-3-fluorobenzene-1,2-diol is unique due to the presence of both bromine and fluorine atoms, which impart distinct electronic and steric properties. The combination of these substituents with hydroxyl groups makes it a versatile compound for various chemical reactions and applications .

Properties

IUPAC Name

5-bromo-3-fluorobenzene-1,2-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4BrFO2/c7-3-1-4(8)6(10)5(9)2-3/h1-2,9-10H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTMLYGHAJRXVMB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1O)O)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4BrFO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90468877
Record name 5-Bromo-3-fluorobenzene-1,2-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90468877
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

207.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

876861-29-9
Record name 5-Bromo-3-fluorobenzene-1,2-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90468877
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a 1 N aqueous solution of sodium hydroxide (230 mL, 0.23 mol), 5-bromo-3-fluoro-2-hydroxybenzaldehyde (45.0 g, 0.21 mol) was added at room temperature, and a 6% hydrogen peroxide solution (225 mL) was added dropwise over five minutes at room temperature. After the reaction mixture was stirred at room temperature for two hours, a saturated aqueous solution of sodium thiosulfate (150 mL) was added thereto at room temperature. The mixture was extracted three times with ethyl acetate (450 mL), the organic layer was washed sequentially with a 1 N aqueous solution of hydrochloric acid (150 mL) and saturated saline, dried over anhydrous magnesium sulfate, and filtered through silica gel. The solvent was distilled off from the resultant filtrate under reduced pressure to give 39.0 g of the title compound (yield: 92%).
[Compound]
Name
aqueous solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
230 mL
Type
reactant
Reaction Step One
Quantity
45 g
Type
reactant
Reaction Step One
Quantity
225 mL
Type
reactant
Reaction Step Two
Name
sodium thiosulfate
Quantity
150 mL
Type
solvent
Reaction Step Three
Yield
92%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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